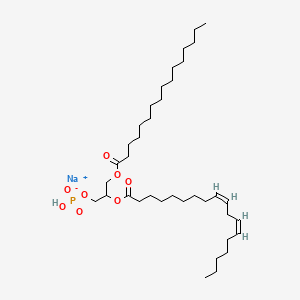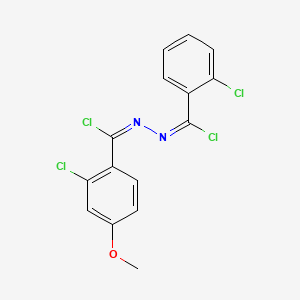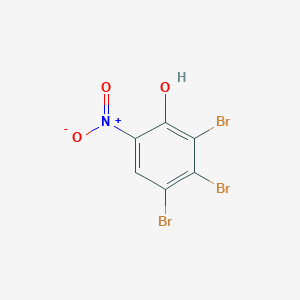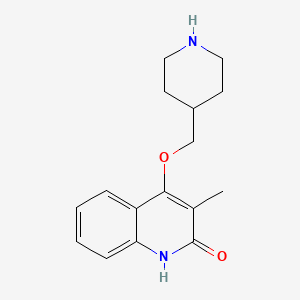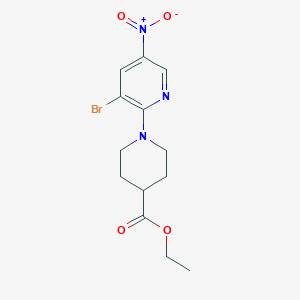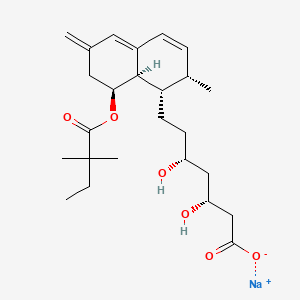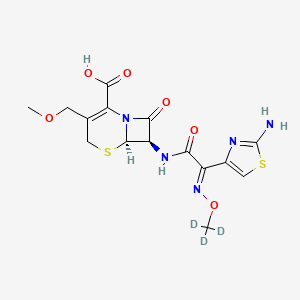
Cefpodoxime-d3 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefpodoxime-d3 Acid is a deuterated form of Cefpodoxime, a third-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Cefpodoxime. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its chemical properties significantly.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Cefpodoxime-d3 Acid involves the synthesis of Cefpodoxime followed by the incorporation of deuteriumThe final step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Cefpodoxime-d3 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols and amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Cefpodoxime-d3 Acid is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of cephalosporins.
Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Cefpodoxime in biological systems.
Medicine: Used in the development of new antibiotics and in studies related to antibiotic resistance.
Industry: Employed in the quality control and validation of pharmaceutical products containing Cefpodoxime
Mecanismo De Acción
The mechanism of action of Cefpodoxime-d3 Acid is similar to that of Cefpodoxime. It exerts its effects by inhibiting bacterial cell wall synthesis. The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls. This leads to the lysis and death of the bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
Cefpodoxime: The non-deuterated form of Cefpodoxime-d3 Acid.
Cefuroxime: Another third-generation cephalosporin with similar antibacterial activity.
Cefdinir: A third-generation cephalosporin used to treat a variety of bacterial infections.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms allow for precise tracing and analysis in metabolic studies without significantly altering the compound’s chemical properties .
Propiedades
Fórmula molecular |
C15H17N5O6S2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1/i2D3 |
Clave InChI |
WYUSVOMTXWRGEK-WEEYGROZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)O |
SMILES canónico |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)

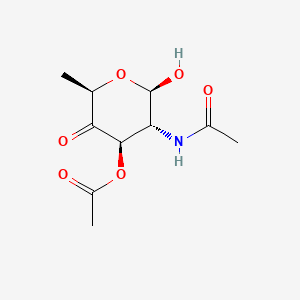
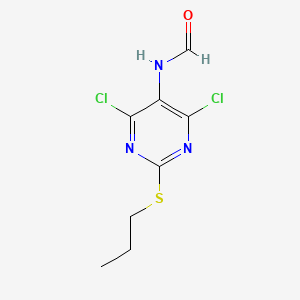
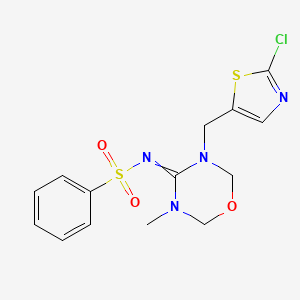
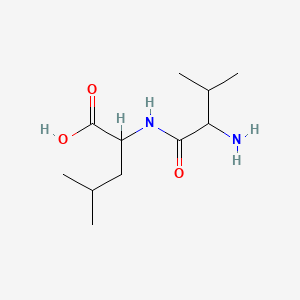
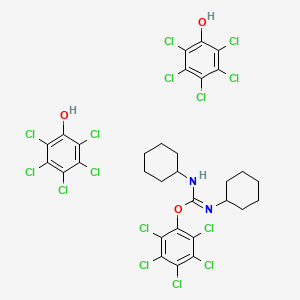
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
